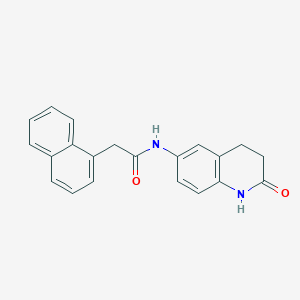

2-(naphthalen-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

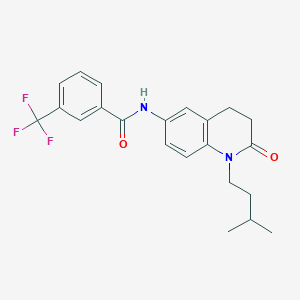

The compound 2-(naphthalen-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic molecule that has attracted interest in medicinal chemistry due to its structural complexity and potential biological activities. While specific literature directly addressing this compound is limited, related compounds have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines, highlighting the relevance of such structures in drug development (Chen et al., 2013).

Synthesis Analysis

The synthesis of compounds similar to 2-(naphthalen-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide often involves multi-step organic reactions, including condensation and cyclization processes. For instance, novel 1,2,3,4-tetrahydroquinazoline oximes have been synthesized from condensation reactions, demonstrating the synthetic routes available for creating complex molecules involving naphthalene and quinoline derivatives (Şirikci et al., 2012).

Molecular Structure Analysis

Structural analysis of related compounds has been conducted using various spectroscopic methods, including FT-IR, NMR, and mass spectrometry, to confirm the molecular formulae and elucidate the structure of complex molecules, such as those containing naphthalene and quinoline units (Gouda et al., 2022).

Chemical Reactions and Properties

Compounds with similar structural frameworks undergo a range of chemical reactions, including oxidation and cyclization, which are pivotal for their biological activities. For example, oxidation reactions involving azines have been explored for the synthesis of related molecules, indicating the chemical reactivity of such compounds (Malkova et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystal structure, can be determined through analytical techniques. Studies often involve X-ray crystallography to understand the molecular and crystal structure, providing insights into the compound's physical characteristics (Asiri et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be assessed through experimental and computational methods. DFT calculations, for instance, are used to predict the chemical behavior and stability of compounds. These analyses offer valuable information on the electronic structure and potential reactivity of molecules (Gouda et al., 2022).

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activities

A study conducted by Chen et al. (2013) synthesized certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. These compounds were evaluated in vitro for their antiproliferative activities against a panel of human cancer cell lines. Among these, a derivative exhibited significant activity against nasopharyngeal carcinoma cell lines, indicating the potential for cancer therapeutic applications Chen et al., 2013.

Chemical Synthesis and Reactivity

The research conducted in the past has also explored the chemical synthesis and reactivity of compounds structurally related to 2-(naphthalen-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. For instance, Moustafa et al. (1975) investigated the synthesis of benzoquinolines and benzacridines, which are structurally similar, indicating the compound's relevance in facilitating the synthesis of complex heterocyclic compounds Moustafa et al., 1975.

Catalytic Applications

In another study, Mokhtary and Torabi (2017) demonstrated the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of derivatives involving naphthalene and tetrahydroquinoline components under ultrasound irradiation. This highlights the compound's utility in developing efficient synthetic methodologies for organic compounds Mokhtary & Torabi, 2017.

Sensor Development

Roy et al. (2016) developed a ratiometric chemosensor based on a naphthalene-quinoline conjugate, showcasing the application of this compound in sensor technology. This sensor was capable of detecting Al3+ ions with high selectivity and sensitivity, indicating its potential in environmental monitoring and analytical chemistry Roy et al., 2016.

Eigenschaften

IUPAC Name |

2-naphthalen-1-yl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c24-20-11-8-16-12-17(9-10-19(16)23-20)22-21(25)13-15-6-3-5-14-4-1-2-7-18(14)15/h1-7,9-10,12H,8,11,13H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNBSEWBBRUKQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(naphthalen-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2496047.png)

![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2496048.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2496056.png)

![1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2496060.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2496064.png)